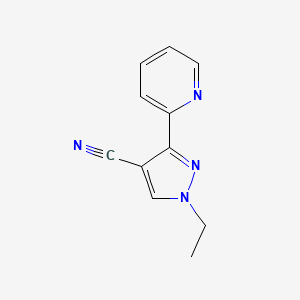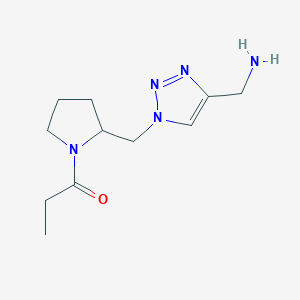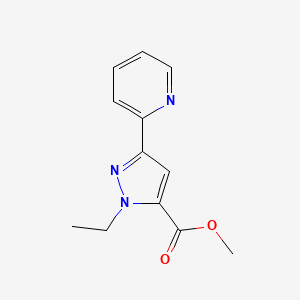
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-carbonitril
Übersicht
Beschreibung
“1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also has an ethyl group and a carbonitrile group attached to it .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The presence of different types of atoms (carbon, nitrogen, and hydrogen) and groups (ethyl, pyridine, pyrazole, and carbonitrile) would result in a complex NMR spectrum with multiple peaks .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonitrile group might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-carbonitril: und seine Derivate haben in der antiviralen Forschung vielversprechend gezeigt. Verbindungen mit ähnlichen Strukturen wurden auf ihre Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren bewertet. So haben beispielsweise bestimmte Indolderivate, die einen gemeinsamen heterocyclischen Motiv mit unserer Verbindung von Interesse teilen, eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt . Dies deutet darauf hin, dass this compound ein wertvolles Gerüst für die Entwicklung neuer antiviraler Wirkstoffe sein könnte.
Entzündungshemmende und Antikrebsanwendungen
Die Pyridinyl-Pyrazol-Struktur ist Teil verschiedener bioaktiver Verbindungen, die entzündungshemmende und krebshemmende Wirkungen zeigen. Die Fähigkeit, wichtige biologische Pfade zu modulieren, macht diese Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer Therapien zur Behandlung chronischer Entzündungen und verschiedener Krebsformen .
Materialwissenschaften
In den Materialwissenschaften können die Pyridinyl- und Pyrazolgruppen mit verschiedenen Materialien interagieren, um neuartige Verbundwerkstoffe mit verbesserten Eigenschaften zu erzeugen. Diese Wechselwirkungen können genutzt werden, um fortschrittliche Materialien für Anwendungen in Elektronik, Photonik und Nanotechnologie zu entwickeln .
Umweltwissenschaften
Derivate von this compound könnten in den Umweltwissenschaften Anwendung finden, insbesondere bei der Synthese von Verbindungen, die bei der Umweltverschmutzungsbekämpfung helfen oder als Indikatoren für die Umweltüberwachung dienen können .
Analytische Chemie
In der analytischen Chemie könnte die einzigartige Struktur der Verbindung beim Design von Sensoren oder Assays zum Nachweis verschiedener biologischer oder chemischer Substanzen eingesetzt werden. Ihre Reaktivität und Bindungseigenschaften könnten die Entwicklung hochspezifischer und empfindlicher analytischer Werkzeuge ermöglichen .
Biochemie
Die Rolle der Verbindung in der Biochemie könnte erheblich sein, insbesondere bei der Untersuchung der Enzyminhibition oder Rezeptor-Ligand-Wechselwirkungen. Ihre strukturellen Merkmale können es ihr ermöglichen, mit hoher Affinität an bestimmte Enzyme oder Rezeptoren zu binden, was sie zu einem nützlichen Werkzeug für die Untersuchung biochemischer Pfade macht .
Wirkmechanismus
The mode of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of physiological and pharmacological activities . The exact biochemical pathways affected would depend on the specific targets of the compound.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence how well it is absorbed and distributed throughout the body .
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in inflammatory responses, its action could result in reduced inflammation .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is relatively simple and can be carried out in a laboratory setting. Additionally, the compound is relatively stable and can be stored at room temperature. However, the reaction is exothermic and must be carefully monitored to ensure safety. Additionally, the reaction requires the use of strong acids, which can be hazardous if not handled properly.
Zukünftige Richtungen
The potential applications of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile are vast, and there are many potential future directions for research. Some potential future directions include further investigation into the anti-inflammatory, anti-cancer, and anti-bacterial properties of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Additionally, further research could be conducted into the potential use of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in the treatment of diabetes, obesity, and Alzheimer’s disease. Finally, further research could be conducted into the mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, as well as the potential side effects of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJOEBNOPXVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















